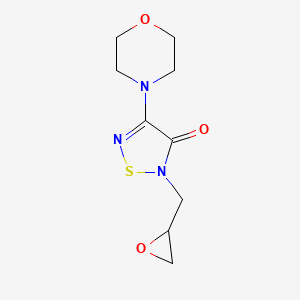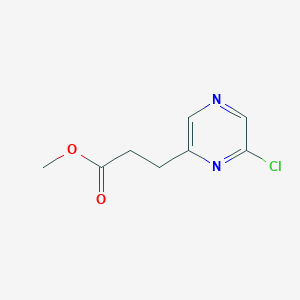
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is an intermediate compound in the synthesis of Mirabegron O-Glucuronide, a metabolite of Mirabegron. This compound has a molecular weight of 808.78 and a molecular formula of C36H39F3N4O12S. It is primarily used in the pharmaceutical industry as a building block for the synthesis of Mirabegron derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate involves multiple steps, starting from the precursor compounds. The key steps include:
Formation of the trifluoroacetamido group: This step involves the reaction of a suitable amine with trifluoroacetic anhydride under controlled conditions.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the triacetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate undergoes several types of chemical reactions, including:
Hydrolysis: The triacetate ester can be hydrolyzed to yield the corresponding glucuronide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the trifluoroacetamido group.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include the deacetylated glucuronide, oxidized derivatives, and substituted analogs .
Aplicaciones Científicas De Investigación
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: It serves as an intermediate in the synthesis of Mirabegron derivatives, which are used to treat overactive bladder.
Industry: The compound is used in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is primarily related to its role as an intermediate in the synthesis of Mirabegron derivatives. Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors. The activation of these receptors relaxes detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing the bladder’s storage capacity and alleviating symptoms of overactive bladder .
Comparación Con Compuestos Similares
Similar Compounds
Mirabegron: The parent compound, used to treat overactive bladder.
Mirabegron O-Glucuronide: A metabolite of Mirabegron.
Other beta-3 adrenergic agonists: Compounds with similar pharmacological profiles.
Uniqueness
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is unique due to its specific structure, which includes the trifluoroacetamido and glucuronide moieties. These functional groups confer distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of Mirabegron derivatives.
Propiedades
Fórmula molecular |
C36H39F3N4O12S |
|---|---|
Peso molecular |
808.8 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(1R)-2-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-(2,2,2-trifluoroacetyl)amino]-1-phenylethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C36H39F3N4O12S/c1-19(44)51-28-29(52-20(2)45)31(53-21(3)46)33(55-30(28)32(48)50-4)54-26(23-8-6-5-7-9-23)17-43(34(49)36(37,38)39)15-14-22-10-12-24(13-11-22)41-27(47)16-25-18-56-35(40)42-25/h5-13,18,26,28-31,33H,14-17H2,1-4H3,(H2,40,42)(H,41,47)/t26-,28-,29-,30-,31+,33+/m0/s1 |
Clave InChI |
HRNOEQMGBBJGTC-HUJUMBJWSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)C(F)(F)F)C4=CC=CC=C4)C(=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)C(F)(F)F)C4=CC=CC=C4)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B13856366.png)

![(2S,3S,6R)-6-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13856374.png)
![[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate](/img/structure/B13856378.png)



![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)





